molecular formula C22H20N2O3S B2460337 1'-(2-ethylbenzo[d]thiazole-6-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705700-18-0

1'-(2-ethylbenzo[d]thiazole-6-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No. B2460337
CAS RN: 1705700-18-0
M. Wt: 392.47
InChI Key: UXHUHFAQIANNKT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The thiazole ring, for example, is a heterocyclic ring containing nitrogen and sulfur . The spiro configuration indicates that two rings share a single atom.


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the carbonyl group could undergo nucleophilic addition reactions, and the thiazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a carbonyl group could increase its polarity, and the aromatic rings could contribute to its stability.

Scientific Research Applications

Catalytic Protodeboronation

Application: Formal anti-Markovnikov hydromethylation of alkenes

Biological Evaluation

Application: Novel N’-(1,3-benzothiazol-2-yl)urea derivatives

PET Imaging Tracer

Application: Breast cancer imaging

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research could explore the synthesis, properties, and potential uses of this compound .

properties

IUPAC Name

1'-(2-ethyl-1,3-benzothiazole-6-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-2-19-23-17-8-7-14(13-18(17)28-19)20(25)24-11-9-22(10-12-24)16-6-4-3-5-15(16)21(26)27-22/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHUHFAQIANNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC4(CC3)C5=CC=CC=C5C(=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(2-ethylbenzo[d]thiazole-6-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

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